3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione
Description
3-Methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound featuring a thiazolane-2,4-dione core substituted with a methyl group at position 3 and a (Z)-configured naphthylmethylidene moiety at position 3. This compound belongs to the thiazolidinedione (TZD) family, known for diverse biological activities, including antidiabetic, anti-inflammatory, and kinase-inhibitory properties. The (Z)-stereochemistry of the naphthylmethylidene group is critical for its spatial orientation and interaction with biological targets, such as peroxisome proliferator-activated receptors (PPARs) or glycogen synthase kinase-3β (GSK-3β) .
Properties
IUPAC Name |
(5Z)-3-methyl-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-16-14(17)13(19-15(16)18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-9H,1H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMECQSFJGDKXMO-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (5Z)-3-methyl-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidine-2,4-dione, is a derivative of thiazolidine. Thiazolidine derivatives are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets due to the presence of sulfur, which enhances their pharmacological properties. The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological responses, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives.
Biological Activity
3-Methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione is a thiazolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H11N1O2S1
- Molecular Weight : 235.29 g/mol
- CAS Number : 866137-01-1
Anticancer Activity
Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidinones could induce apoptosis in human cancer cells by activating specific apoptotic pathways .
Antimicrobial Properties
The antimicrobial activity of thiazolidine derivatives has also been documented. In particular, studies have shown that these compounds can inhibit the growth of several bacterial strains, suggesting their potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for specific enzymes linked to disease states. For example, compounds from this class have been identified as potential inhibitors of protein tyrosine phosphatase (PTP) which plays a crucial role in insulin signaling and diabetes management .
Case Studies and Research Findings
Computational Studies
Recent advancements in computational chemistry have facilitated the exploration of the biological activity of thiazolidine derivatives through molecular docking and simulation studies. These studies help predict how such compounds interact with biological targets at the molecular level. For instance, docking studies have suggested that this compound has favorable binding affinities towards key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Key Observations :
Pharmacological and Toxicological Profiles
Insights :
- The target compound’s naphthyl group may mitigate toxicity risks compared to rosiglitazone’s benzyl moiety, but empirical data are lacking .
- Sulfonylurea-like substitutions (e.g., SD-9) improve safety profiles, suggesting that the target compound’s methyl group at position 3 could enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
